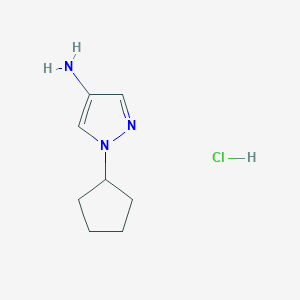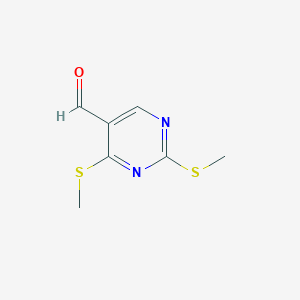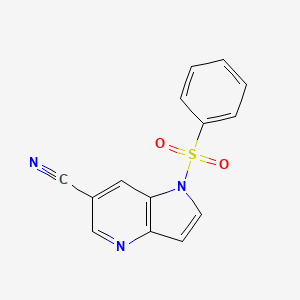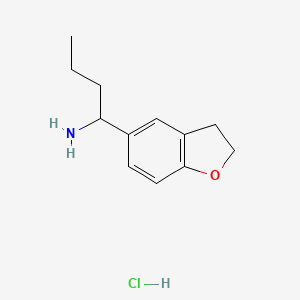
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride
描述
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Cellular Effects
The effects of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes. These cellular effects highlight the potential of this compound in modulating cellular functions and treating metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound inhibits monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. It also activates certain signaling pathways by binding to G-protein coupled receptors, leading to downstream effects on gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it can induce sustained changes in cellular functions, such as prolonged activation of signaling pathways and persistent alterations in gene expression. These temporal effects suggest that this compound may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve mood by modulating neurotransmitter levels. At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. It can also be transported to other subcellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the cellular mechanisms of this compound .
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12;/h4-5,8,11H,2-3,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYQJZFFSPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
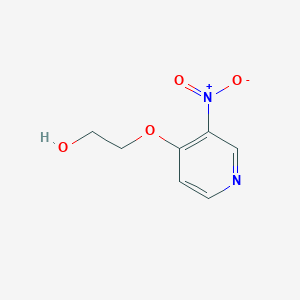
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)

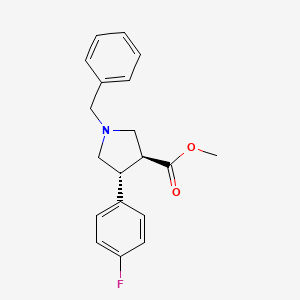

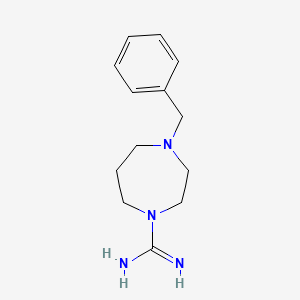
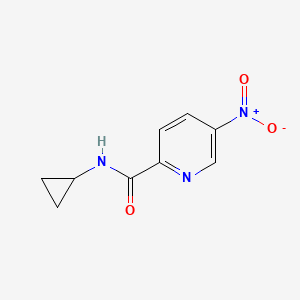
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
